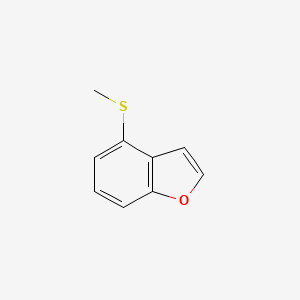

4-(Methylthio)benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

173306-92-8 |

|---|---|

Molecular Formula |

C9H8OS |

Molecular Weight |

164.222 |

IUPAC Name |

4-methylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C9H8OS/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6H,1H3 |

InChI Key |

ZQAOUBUXRMGKSG-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC2=C1C=CO2 |

Synonyms |

Benzofuran, 4-(methylthio)- |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylthio Benzofuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-(Methylthio)benzofuran is expected to show distinct signals corresponding to the protons on the benzofuran (B130515) core and the methylthio substituent. The aromatic protons on the benzene (B151609) and furan (B31954) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions. The methyl protons of the thioether group (-SCH₃) would give rise to a sharp singlet in the upfield region, likely around 2.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the eight carbons of the benzofuran skeleton and the one carbon of the methyl group. Carbons attached to the heteroatoms (oxygen and sulfur) and those in the aromatic rings will have characteristic chemical shifts. For instance, in the related compound 4-(Methylthio)benzyl alcohol, the methyl carbon appears around 15 ppm, while the aromatic carbons are observed between 127 and 140 ppm. chemicalbook.com

Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (HHCOSY), are crucial for establishing connectivity between protons. researchgate.netresearchgate.net An HHCOSY experiment on this compound would reveal correlations between adjacent protons on the aromatic ring, helping to definitively assign the signals for H-5, H-6, and H-7, as well as the coupling between H-2 and H-3 on the furan ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for benzofuran and thioanisole (B89551) derivatives.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| -SC H₃ | ¹³C NMR | ~15 - 20 | Aliphatic carbon attached to sulfur. |

| -SCH ₃ | ¹H NMR | ~2.5 | Singlet, 3H integration. |

| Benzofuran C | ¹³C NMR | ~105 - 160 | Aromatic and heterocyclic carbons. |

| Benzofuran H | ¹H NMR | ~7.0 - 8.0 | Doublets, triplets, or multiplets depending on position and coupling. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ would contain characteristic peaks for the aromatic C=C ring stretching vibrations. The crucial C-O-C stretching of the furan ether linkage would likely produce a strong band in the 1250-1050 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 700-600 cm⁻¹ range. In studies of complex Schiff bases derived from benzofuran and 4-methylthiobenzaldehyde (B8764516), characteristic bands for the C=N azomethine, N-H, and C-O groups have been identified, demonstrating the utility of FT-IR in analyzing functionalized benzofuran systems. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound Note: Values are typical ranges for the specified functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-SCH₃) | 2980 - 2850 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Benzofuran C-O-C Stretch | 1250 - 1050 | Strong |

| C-S Stretch | 700 - 600 | Weak to Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated benzofuran system. The presence of the sulfur atom with its lone pairs of electrons can also contribute to n → π* transitions. The extended conjugation and the presence of the auxochromic thioether group are likely to shift the absorption maxima to longer wavelengths (a bathochromic shift). For comparison, a related compound, 2-methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one, which contains the 4-(methylthio)phenyl chromophore, exhibits absorption maxima (λmax) at 230 nm and 307 nm. caymanchem.com Similar electronic transitions would be expected for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. In an MS experiment, this compound would first yield a molecular ion peak (M⁺•) corresponding to its exact mass. Subsequent fragmentation would likely follow predictable pathways for benzofurans and aryl thioethers. researchgate.netresearchgate.net

Common fragmentation pathways for benzofuran-type structures involve the loss of carbon monoxide (CO) or formyl radical (•CHO). nih.gov For the 4-(methylthio) substituent, a characteristic fragmentation would be the alpha-cleavage leading to the loss of a methyl radical (•CH₃) to form a stable [M - 15]⁺ cation. Another possibility is the cleavage of the C-S bond to lose a thioformyl (B1219250) radical (•CHS) or other sulfur-containing fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of the parent ion and its major fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₉H₈OS, Mol. Wt. = 164.22)

| m/z Value | Proposed Fragment | Formula of Loss |

| 164 | Molecular Ion | [C₉H₈OS]⁺• |

| 149 | [M - CH₃]⁺ | •CH₃ |

| 136 | [M - CO]⁺• | CO |

| 119 | [M - SCH₃]⁺ | •SCH₃ |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal ions. As a standard organic molecule, this compound is diamagnetic (all electrons are paired) and would not produce an ESR signal.

However, ESR spectroscopy would be a critical tool for studying paramagnetic species derived from it. For example, if this compound were to be oxidized to its radical cation, ESR could be used to characterize this new species. Furthermore, if the molecule were used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Co(II)), ESR would provide valuable information about the metal's oxidation state and coordination environment. researchgate.netnih.gov Studies on metal complexes of benzofuran derivatives have utilized ESR to propose tentative structures and understand metal-ligand interactions. researchgate.net

Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. als-japan.com A cyclic voltammogram for this compound would provide information on its oxidation and reduction potentials. The thioether group is generally susceptible to oxidation, and the electron-rich benzofuran ring can also undergo redox processes. The CV experiment would reveal the potential at which the molecule is oxidized (anodic peak) and whether the resulting oxidized species is stable on the timescale of the experiment (indicated by the presence of a corresponding reduction peak on the reverse scan). Studies on the electrochemical oxidation of catechols have shown that they can cyclize to form benzofuran derivatives, indicating that electrochemical methods are highly relevant to this class of compounds. researchgate.net By varying the scan rate, one can gain insights into the kinetics and reversibility of the electron transfer processes. msu.edu

Solid-State Structural Analysis: X-ray Diffraction (Single Crystal)

While a crystallographic information file (CIF) specifically for this compound is not publicly available, the analysis of structurally related benzofuran and methylthio-containing heterocyclic compounds provides a clear indication of the data that would be obtained from such an analysis. The crystallographic parameters for several of these related derivatives have been determined and offer valuable insights into the expected solid-state structure. crystallography.netresearchgate.netcrystallography.net For instance, studies on substituted benzofurans reveal detailed information about their crystal system, space group, and unit cell dimensions. researchgate.netcrystallography.net

Below is a table summarizing the single-crystal X-ray diffraction data for compounds structurally related to this compound.

Table 1: Representative Single-Crystal X-ray Diffraction Data for Related Heterocyclic Compounds

| Parameter | 3-(4-Chlorophenylsulfinyl)-2,5-dimethyl-1-benzofuran crystallography.net | 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol researchgate.net | α-(2H-1-Benzopyran-2-ylidene)-α-(methylthio)acetonitrile crystallography.net |

|---|---|---|---|

| Formula | C₁₆H₁₃ClO₂S | C₁₈H₁₅NO₃ | C₁₂H₉NOS |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P 1 21/c 1 | P2/c | P 1 21/c 1 |

| a (Å) | 12.7673 | 10.2200 | 7.43 |

| b (Å) | 11.0206 | 14.2289 | 18.453 |

| c (Å) | 11.1232 | 10.2474 | 7.686 |

| **α (°) ** | 90 | 90 | 90 |

| **β (°) ** | 113.674 | 93.058 | 96.32 |

| **γ (°) ** | 90 | 90 | 90 |

| **Volume (ų) ** | 1433.4 | 1488.1 | 1047.4 |

| Z | 4 | 4 | 4 |

Thermal Decomposition Behavior: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental thermal analysis techniques used to investigate the thermal stability and decomposition profile of materials. podhikaiscientific.comabo.fi TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition temperatures, and the composition of multi-component systems. core.ac.uk DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. This allows for the detection of thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which manifest as exothermic (heat-releasing) or endothermic (heat-absorbing) peaks on a DTA curve. abo.fiox.ac.uk

The thermal behavior of a dihydronaphtho[2,3-b]benzofuran derivative has been investigated using simultaneous thermogravimetric and differential thermal analysis. google.com The analysis showed a complex thermal profile, indicating that the compound did not melt at around 130 °C, but subsequently melted at approximately 180 °C. Following this, a crystallization event was observed around 215 °C, with final melting and decomposition occurring at 300 °C or higher. google.com Such analyses are crucial for determining the upper temperature limits for the storage and application of a compound. Studies on other heterocyclic compounds have also used TGA and DTA to confirm that they are thermostable up to their melting points. nih.gov

The data below summarizes the key thermal events observed for a related benzofuran derivative.

Table 2: Thermal Analysis Data for a Dihydronaphtho[2,3-b]benzofuran Derivative google.com

| Thermal Event | Approximate Temperature (°C) | Analysis Technique | Observation |

|---|---|---|---|

| Initial Stability | ~130 | DTA | No melting observed |

| Melting | ~180 | DTA | Endothermic peak |

| Crystallization | ~215 | DTA | Exothermic peak |

| Decomposition | >300 | TGA/DTA | Weight loss and melting |

Computational and Theoretical Investigations of 4 Methylthio Benzofuran and Analogues

Density Functional Theory (DFT) Studies

DFT calculations are widely used to explore molecular structure, reactivity, and spectroscopic properties. researchgate.netnih.gov The selection of an appropriate functional, such as the popular B3LYP, and a suitable basis set, like 6-311G(d,p) or higher, is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netmdpi.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. ntnu.no For 4-(methylthio)benzofuran, the benzofuran (B130515) ring system is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methyl group around the C4-S bond.

Computational methods like molecular mechanics and quantum mechanics are employed to study these different spatial arrangements, or conformations, and their relative energies. numberanalytics.com For analogous substituted benzofurans, such as khellinone (B1209502) and visnaginone, DFT studies have identified stable conformers resulting from the rotation of substituents. researchgate.net The molecular conformation is often stabilized by intramolecular interactions. researchgate.net The 2,3-dihydrobenzofuran (B1216630) core, for instance, introduces conformational flexibility that can be crucial for adaptive binding to protein targets. In the case of this compound, analysis would focus on the rotational barrier of the methylthio group and its preferred orientation relative to the benzofuran plane.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netwuxibiology.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This gap is also indicative of the potential for intramolecular charge transfer (ICT) from donor to acceptor groups through a conjugated system. researchgate.net

In studies of analogues, the HOMO-LUMO gap is a central point of investigation. For example, in a series of benzodipyrrolidone (BDP) compounds, which have a different core but are also conjugated systems, the HOMO-LUMO gaps were calculated to be around 1.0 eV, indicating significant potential for electronic transitions. nih.gov For benzofuran Schiff base derivatives, a small energy gap was correlated with potential biological activity. researchgate.net

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzodipyrrolidone Analogue (2a) | -5.63 | -4.54 | 1.09 | nih.gov |

| Benzodipyrrolidone Analogue (2b) | -5.61 | -4.62 | 0.99 | nih.gov |

| Benzofuran Schiff Base Analogue | -4.767 | -0.979 | 3.788 | researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu These interactions, known as hyperconjugation, result in a transfer of electron density that stabilizes the molecule. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated using second-order perturbation theory. wisc.edu

In molecules containing heteroatoms like oxygen and sulfur, significant hyperconjugative interactions involve the lone pairs (n) of these atoms and the antibonding (π* or σ*) orbitals of adjacent bonds. For instance, NBO analysis of a complex benzofuran derivative revealed strong intramolecular charge transfer, leading to significant molecular stability. researchgate.net This delocalization is typically from a Lewis-type NBO (a filled bond or lone pair) to a non-Lewis-type NBO (an empty antibonding or Rydberg orbital). wisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Analogue | Reference |

|---|---|---|---|---|

| π(C5-C22) | π(C6-C7) | 16.27 | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | tandfonline.com |

| π(C5-C22) | π(C8-C21) | 23.70 | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | tandfonline.com |

| π(C6-C7) | π*(C5-C22) | 20.23 | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one | tandfonline.com |

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons in the basis functions. uni-muenchen.de These charges influence many molecular properties, including the dipole moment, polarizability, and electronic structure.

In benzofuran analogues, DFT calculations have shown that the distribution of atomic charges is highly influenced by the presence of electronegative atoms. researchgate.net For a 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran analogue, calculations showed that oxygen and nitrogen atoms carry negative charges, while hydrogen atoms are positive and the sulfur atom carries a positive charge. researchgate.netresearchgate.net This is consistent with general chemical principles. For this compound, the furan (B31954) oxygen atom is expected to be a site of negative charge, while the sulfur atom's charge will be influenced by its bonding environment within the methylthio group attached to the aromatic ring.

| Atom | Mulliken Charge (a.u.) | Compound Analogue | Reference |

|---|---|---|---|

| Oxygen | Negative | 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran | researchgate.netresearchgate.net |

| Nitrogen | Negative | 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran | researchgate.netresearchgate.net |

| Sulfur | Positive | 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran | researchgate.netresearchgate.net |

| Hydrogen | Positive | 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran | researchgate.netresearchgate.net |

DFT calculations are frequently used to compute the vibrational frequencies of molecules. The resulting theoretical spectrum can be compared with experimental data from FT-IR and Raman spectroscopy to provide a detailed assignment of the vibrational modes. For complex molecules, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. mdpi.com

Studies on benzofuran derivatives have shown good agreement between DFT-computed and experimental spectra. researchgate.net For a benzofuran Schiff base, theoretical spectral values were interpreted and compared with FT-IR spectra. Key vibrational modes for this compound would include the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic system, C-S stretching of the thioether linkage, and the characteristic vibrations of the benzofuran ring, such as C-O-C stretching.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netacs.org These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem). researchgate.net

Key descriptors include:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system. informaticsjournals.co.in

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. informaticsjournals.co.in

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness; softer molecules are more reactive. researchgate.net

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy lowering of a system when it accepts the maximal possible electron charge from the environment. acs.org

These descriptors are valuable for comparing the reactivity of different molecules. researchgate.netscirp.org For example, molecules with lower hardness and higher softness values are generally more reactive. researchgate.net

| Descriptor | Value (eV) | Compound Analogue | Reference |

|---|---|---|---|

| Chemical Hardness (η) | 1.926 | 4-(2-(1H-imidazol-1-yl)-1-(2-oxo-2H-chromen-3-yl)ethoxy)quinolin-2(1H)-one | informaticsjournals.co.in |

| Electronegativity (χ) | 2.873 | Benzofuran Schiff Base Analogue | researchgate.net |

| Global Hardness (η) | 1.894 | Benzofuran Schiff Base Analogue | researchgate.net |

| Global Softness (S) | 0.528 | Benzofuran Schiff Base Analogue | researchgate.net |

Vibrational Frequency Calculations and Spectroscopic Correlation

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.netuci.edu It extends the principles of ground-state Density Functional Theory (DFT) to time-dependent phenomena, providing a framework for calculating electronic absorption spectra. mdpi.comrsc.org This approach is particularly valuable for understanding the nature of electronic transitions, such as those responsible for the absorption of light by molecules like this compound and its analogues. mdpi.comphyschemres.orgresearchgate.net

In a typical TD-DFT calculation, the electronic excitation energies (the energy required to promote an electron from a lower energy orbital to a higher one) and the corresponding oscillator strengths (a measure of the probability of a particular electronic transition) are determined. researchgate.net These calculations can predict the maximum absorption wavelength (λmax) of a compound, which is a key parameter in its UV-Vis spectrum. mdpi.com The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule upon excitation. nih.gov

For benzofuran derivatives, TD-DFT calculations are often performed using various functionals, such as B3LYP and CAM-B3LYP, with basis sets like 6-311++G(d,p). nih.govekb.egrsc.org The choice of functional and basis set can influence the accuracy of the predicted electronic spectra. physchemres.org Solvation effects are also frequently incorporated into these models, as the surrounding solvent can significantly impact the electronic properties of a molecule. ekb.eg

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Benzofuran Analogue

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.85 | 322 | 0.152 | HOMO → LUMO (95%) |

| S0 → S2 | 4.21 | 294 | 0.089 | HOMO-1 → LUMO (78%) |

| S0 → S3 | 4.55 | 272 | 0.231 | HOMO → LUMO+1 (85%) |

Note: The data in this table is illustrative and represents typical values for benzofuran derivatives as specific data for this compound was not found in the searched literature.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties of organic molecules is a significant area of materials science research, with applications in optoelectronics and photonics. researchgate.netacrhem.org Benzofuran derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems, which can facilitate intramolecular charge transfer. physchemres.organalis.com.my Computational methods, particularly DFT, are instrumental in predicting and analyzing the NLO response of these molecules. google.comrsc.org

The key parameters that characterize the NLO properties of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena such as second-harmonic generation. rsc.org DFT calculations can provide valuable insights into the relationship between molecular structure and NLO activity, guiding the design of new materials with enhanced NLO properties. physchemres.orggoogle.com

For benzofuran analogues, computational studies have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. physchemres.org The arrangement of these functional groups across the benzofuran scaffold influences the intramolecular charge transfer and, consequently, the magnitude of the hyperpolarizability. analis.com.my

Specific NLO data for this compound is not available in the reviewed literature. However, the table below provides representative NLO data for a computationally studied benzofuran analogue, demonstrating the type of information generated in such an investigation.

Table 2: Representative Calculated NLO Properties for a Benzofuran Analogue

| Property | Value (esu) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25.8 x 10⁻²⁴ |

| First Hyperpolarizability (β_tot) | 12.7 x 10⁻³⁰ |

Note: The data in this table is illustrative and represents typical values for benzofuran derivatives as specific data for this compound was not found in the searched literature. "esu" stands for electrostatic units.

Chemical Reactivity and Mechanistic Pathways of 4 Methylthio Benzofuran Derivatives

Electrophilic and Nucleophilic Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring system is inherently aromatic and participates in a range of substitution reactions. The presence of the methylthio group at the 4-position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The benzofuran ring is generally susceptible to electrophilic attack. researchgate.net The delocalized π-electron system of the benzene (B151609) ring makes it a target for electrophiles, leading to substitution reactions where a hydrogen atom is replaced by an electrophile. savemyexams.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. numberanalytics.com The methylthio group is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. In the case of 4-(methylthio)benzofuran, this would direct incoming electrophiles to the 5- and 7-positions of the benzofuran ring. For instance, Friedel-Crafts acylation of benzofuran derivatives typically occurs at the 3-position due to the electronic richness of this site. researchgate.net However, the directing effect of the methylthio group at C4 would likely lead to substitution on the benzene portion of the molecule.

The general mechanism for electrophilic substitution involves three key steps:

Generation of an electrophile: A strong electrophile is typically generated in situ. savemyexams.com

Electrophilic attack: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. savemyexams.com

Regeneration of aromaticity: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. savemyexams.com

Nucleophilic Aromatic Substitution:

While less common for electron-rich systems like benzofuran, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is substituted with strong electron-withdrawing groups. In the context of this compound derivatives, if the molecule were appropriately activated, a nucleophile could replace a leaving group on the aromatic ring. For example, in some fluorinated benzofuran derivatives, the methylthio group can act as a leaving group in nucleophilic displacement reactions. vulcanchem.com

Reactions Involving the Methylthio Group (e.g., Oxidation, S-Alkylation)

The methylthio group (-SCH3) is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Oxidation:

The sulfur atom of the methylthio group can be readily oxidized to form a sulfoxide (B87167) or a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The oxidation state of the sulfur can be controlled by the choice of oxidant and reaction conditions. For example, oxidation of a related compound, 3-2-(4-(methylthio)phenyl)acetylpyridine, to the corresponding sulfone is effectively carried out with hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. google.com The resulting sulfoxides and sulfones have different electronic properties compared to the starting thioether and can be valuable intermediates in further synthetic manipulations.

S-Alkylation:

The sulfur atom in the methylthio group is nucleophilic and can react with electrophiles, such as alkyl halides, in a process known as S-alkylation. acs.orgnih.gov This reaction results in the formation of a sulfonium (B1226848) salt. These reactions are typically carried out in a suitable solvent like acetonitrile (B52724). acs.orgnih.gov The resulting sulfonium salts can be useful for further functionalization.

Desulfurization:

The methylthio group can be removed and replaced with a hydrogen atom through reductive desulfurization. rsc.org This reaction is often accomplished using reducing agents like Raney nickel. nih.gov This allows the methylthio group to be used as a temporary activating or directing group that can be subsequently removed.

Table of Reactions Involving the Methylthio Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) | acs.org |

| S-Alkylation | Alkyl halides (e.g., R-Br) | Sulfonium salt (-S⁺(CH₃)R) | acs.orgnih.gov |

| Reductive Desulfurization | Raney Nickel | Hydrogen (-H) | rsc.orgnih.gov |

Intramolecular Rearrangements and Migrations

Substituted benzofurans can undergo a variety of intramolecular rearrangements, leading to the formation of new structural isomers. These reactions are often driven by the formation of a more stable product and can be promoted by acid or heat.

One notable example is the kyoto-u.ac.jpkyoto-u.ac.jp-sigmatropic rearrangement. In the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides, a charge-accelerated kyoto-u.ac.jpkyoto-u.ac.jp-sigmatropic rearrangement is a key step, which can be followed by substituent migration. rsc.org This type of rearrangement involves the concerted reorganization of six electrons over a six-atom framework.

Fries-type rearrangements are another class of intramolecular reactions that could potentially occur with appropriately substituted this compound derivatives. These rearrangements typically involve the migration of an acyl group from an oxygen atom to the aromatic ring. While not directly involving the methylthio group, such rearrangements could be used to synthesize precursors to this compound or to functionalize the benzofuran core. researchgate.net

Ring-opening and ring-expanding transformations of the benzofuran ring are also known, often catalyzed by transition metals. kyoto-u.ac.jp These reactions can lead to a variety of different heterocyclic and carbocyclic structures. For instance, nickel-catalyzed reductive ring-opening of benzofurans can be achieved with alkyl halides. chinesechemsoc.org

Radical Pathways in Benzofuran Functionalization

Radical reactions offer a powerful and increasingly popular method for the functionalization of heterocyclic compounds, including benzofurans. rsc.org These reactions proceed through radical intermediates and can often be carried out under mild conditions.

The direct C-H functionalization of benzofurans via radical pathways has been developed to introduce a variety of substituents. rsc.org For this compound, radical reactions could potentially be initiated at several positions. For example, heteroatom-centered super-electron-donors can initiate radical reactions for the synthesis of 3-substituted benzofurans. researchgate.net

Electrochemical methods can also be employed to generate radical intermediates for the synthesis of functionalized benzofurans. acs.org For instance, the reduction of an aryldiazonium salt can generate an aryl radical, which can then undergo intramolecular cyclization to form a benzofuran ring. acs.org

Furthermore, radical cyclization-initiated difunctionalization reactions of alkenes provide another route to benzofuran derivatives. mdpi.com These cascade reactions allow for the construction of complex molecular scaffolds in a single step.

Ligand Coordination and Metal Complex Formation Mechanisms

Benzofuran derivatives, particularly those containing additional heteroatoms, can act as ligands for metal ions, forming coordination complexes. ignited.in The sulfur atom of the methylthio group in this compound, with its lone pair of electrons, can act as a donor to a metal center.

Schiff bases derived from benzofuran-2-carbohydrazide and various aldehydes, including 4-(methylthio)benzaldehyde, have been shown to form stable complexes with a range of transition metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.netresearchgate.net In these complexes, the ligand typically coordinates to the metal ion through the azomethine nitrogen and the carbonyl oxygen. researchgate.net The methylthio group, in this case, is part of the aldehyde precursor to the Schiff base ligand.

The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating. asianpubs.orgijacskros.com The resulting complexes can exhibit a variety of geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand. asianpubs.orgijarp.org The study of these metal complexes is an active area of research, in part due to their potential biological activities. nih.gov

Advanced Derivatization Strategies and Analytical Applications of Benzofuran Scaffolds

Development of Benzofuran-Based Derivatization Reagents for Analytical Enhancement

Chemical derivatization is a process that chemically modifies a compound to produce a new compound with properties that are more suitable for a specific analytical method. This often involves introducing a particular functional group, or "tag," onto the analyte to improve its detectability or chromatographic behavior. researchgate.net The benzofuran (B130515) and its related isostere, the benzofurazan (B1196253) (2,1,3-benzoxadiazole), have been extensively explored for creating such derivatization reagents. researchgate.net

The development of these reagents focuses on introducing moieties that can react with specific functional groups on target analytes (e.g., amines, thiols, carboxylic acids) while simultaneously incorporating a feature that enhances analytical detection. researchgate.net The 4-(methylthio)benzofuran structure, containing a sulfur atom, presents an interesting platform for such developments. The methylthio group can potentially influence the electronic and, consequently, the spectroscopic properties of the benzofuran ring system.

Fluorescence derivatization is a widely used technique to enhance the sensitivity of detection in liquid chromatography and other analytical methods for compounds that are not naturally fluorescent. Benzofuran derivatives can be designed to be highly fluorescent, making them excellent candidates for fluorescent tags. researchgate.netresearchgate.net The fluorescence properties of these molecules are influenced by the substituents on the benzofuran ring. researchgate.net

While direct studies on the fluorescence of this compound are not extensively documented in the reviewed literature, the principles of fluorescent probe design can be applied. For instance, creating a fluorescent derivatization reagent from this compound would likely involve the introduction of a reactive functional group at another position on the benzofuran ring that can covalently bind to target analytes. The inherent fluorescence of the resulting benzofuran-analyte conjugate would then be used for detection.

A structurally related compound, 7-methylthio-4-(2,1,3-benzoxadiazolyl) isothiocyanate (MTBD-NCS), a fluorescent Edman reagent, highlights the potential utility of the methylthio group in conjunction with a heterocyclic system for creating fluorescent probes. researchgate.net The benzofurazan structure in MTBD-NCS is known to be a good fluorophore. researchgate.net

Table 1: Examples of Benzofuran-Related Fluorescent Derivatization Concepts

| Reagent Type | Target Analyte Functional Group | Detection Principle | Potential Role of this compound |

| Benzofuran with an isothiocyanate group | Primary and secondary amines | Formation of a fluorescent thiourea (B124793) derivative | The methylthio group could modulate the fluorescence quantum yield of the benzofuran fluorophore. |

| Benzofuran with a halo-substituent | Thiols, amines, phenols | Nucleophilic substitution to form a fluorescent ether, thioether, or amine | A reactive halogen could be introduced onto the this compound scaffold. |

| Benzofuran with a carboxylic acid activating group | Amines | Amide bond formation leading to a fluorescently tagged analyte | A carboxyl group could be added to the this compound structure and activated for reaction. |

In mass spectrometry (MS), derivatization can be employed to improve ionization efficiency and to control the fragmentation of the analyte, leading to more sensitive and specific detection, particularly in tandem mass spectrometry (MS/MS). semanticscholar.org Derivatization reagents for MS often contain a permanently charged group or a group that is easily ionizable. semanticscholar.org

For benzofuran-based scaffolds, derivatization for MS applications would involve attaching a moiety that facilitates ionization and directs fragmentation. While specific examples for this compound are not detailed in the literature, the general strategies for other benzofurans can be considered. For instance, a post-column derivatization method has been developed for a chlorinated benzofuran intermediate to make it amenable to analysis by atmospheric pressure chemical ionization (APCI)-MS. researchgate.netnih.gov

The methylthio group in this compound could influence the fragmentation pattern in MS. The sulfur atom can be a site of charge localization, potentially directing fragmentation pathways that could be useful for structural elucidation or for creating specific transitions for selected reaction monitoring (SRM) in quantitative studies.

Table 2: Conceptual Mass Spectrometry-Oriented Derivatization with a this compound Scaffold

| Derivatization Strategy | Purpose | Potential Advantage of the Methylthio Group |

| Introduction of a quaternary ammonium (B1175870) group | Creates a permanently charged derivative for enhanced ESI-MS sensitivity. | The overall electronic nature of the benzofuran ring, as influenced by the methylthio group, could affect the stability of the resulting ion. |

| Introduction of a basic nitrogen-containing group (e.g., pyridine) | Promotes protonation and efficient ionization in positive ion mode ESI-MS. | The sulfur atom might participate in charge stabilization or influence the fragmentation cascade. |

| Tagging with an isotope-labeled benzofuran reagent | Used for quantitative analysis through isotope dilution mass spectrometry. | A deuterated or ¹³C-labeled version of a functionalized this compound could be synthesized for this purpose. |

Fluorescent Derivatization for Enhanced Detectability

Applications in Advanced Chromatographic Separations (HPLC, LC-MS)

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of compounds in complex mixtures. nih.gov Derivatization plays a crucial role in adapting analytes for these techniques, especially for compounds that lack a strong UV chromophore, are not fluorescent, or have poor ionization efficiency in MS.

Benzofuran derivatives, due to their aromatic nature, generally exhibit good chromatographic behavior on reversed-phase HPLC columns. Derivatization with a benzofuran-based reagent can impart these favorable chromatographic properties to the analyte. In LC-MS, the derivatization can be tailored to enhance the response in the mass spectrometer. semanticscholar.org

While there are no specific reports on the use of this compound as a derivatization reagent for HPLC or LC-MS in the provided search results, the analysis of other benzofuran derivatives by these techniques is well-established. researchgate.netnih.gov For example, an HPLC-MS method with on-line post-column derivatization was developed for the analysis of 2-chloromethylbenzofuran, a pharmaceutical intermediate. nih.gov This demonstrates the utility of derivatization in enabling the analysis of otherwise challenging benzofuran compounds by LC-MS.

Exploration of 4 Methylthio Benzofuran in Chemical Biology and Material Science Research

Investigation as a Synthetic Scaffold for Novel Heterocyclic Compounds

The chemical architecture of 4-(Methylthio)benzofuran provides a versatile starting point for the construction of more complex heterocyclic systems. Organic chemists have leveraged its reactive sites to forge new C-C and C-O bonds, leading to a diverse range of novel molecular frameworks. mdpi.com

One notable synthetic strategy involves the reaction of substituted phenols with reagents like methyl 2-chloro-2-(methylthio)acetate. koreascience.kr This approach, often carried out via a Friedel-Crafts reaction, allows for the construction of benzofuranone derivatives. koreascience.kr For instance, the reaction of 4-alkylphenols with methyl 2-chloro-2-(methylthio)acetate in the presence of a Lewis acid such as stannic chloride can yield 3-methylthio-2(3H)-benzofuranone derivatives. koreascience.kr These intermediates can then be readily desulfurized to afford the corresponding 2(3H)-benzofuranones. koreascience.kr

Another innovative method for creating C3-arylated benzofurans utilizes benzothiophene (B83047) S-oxides and phenols in a transition-metal-free synthesis. manchester.ac.uk This process proceeds through a sequence involving an interrupted Pummerer reaction and a researchgate.netresearchgate.net sigmatropic rearrangement. manchester.ac.uk This strategy highlights the potential for deconstructing one heterocyclic system (benzothiophene) to assemble another (benzofuran), offering a unique pathway to functionalized benzofuran (B130515) derivatives that can undergo further modifications. manchester.ac.uk

The versatility of the benzofuran scaffold is further demonstrated in its use for synthesizing a variety of other heterocyclic compounds. For example, 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile can be reacted with diazonium salts of heterocyclic amines or hydrazonoyl halides to produce novel pyrazole (B372694) derivatives. scitcentral.com Similarly, 3-(benzofuran-2-yl)-3-oxopropanenitrile serves as a precursor for the synthesis of other complex molecules through reactions with reagents like phenyl isothiocyanate. scitcentral.com These synthetic routes underscore the importance of the benzofuran core as a foundational element for building diverse chemical libraries.

Table 1: Examples of Heterocyclic Compounds Synthesized from Benzofuran Scaffolds

| Starting Material | Reagents | Product Type | Reference |

| 4-Alkylphenols | Methyl 2-chloro-2-(methylthio)acetate, Stannic chloride, Zinc dust-acetic acid | 2(3H)-Benzofuranones | koreascience.kr |

| Benzothiophene S-oxides, Phenols | - | C3-Arylated benzofurans | manchester.ac.uk |

| 3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile | Diazonium salts of heterocyclic amines, Hydrazonoyl halides | Pyrazoles | scitcentral.com |

| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Phenyl isothiocyanate, Ethyl chloroacetate (B1199739), Chloroacetone, Chloroacetonitrile | Substituted thiophenes and other heterocycles | scitcentral.com |

Application in Chemical Biology as Chemical Probes or Tools

The benzofuran scaffold is a recurring motif in a multitude of biologically significant molecules, including natural products with demonstrated antibacterial, antifungal, and antioxidant activities. nih.gov This prevalence has led to the classification of benzofurans as "privileged structures" in medicinal chemistry, making them attractive frameworks for the design of chemical probes and tools to investigate biological processes. researchgate.netnih.gov

Chemical libraries based on benzofuran scaffolds provide an effective platform for high-throughput screening to identify molecules with specific biological activities. nih.gov These libraries, which can be generated through various synthetic transformations, allow researchers to explore a wide range of chemical space and identify compounds that can modulate the function of proteins and other biological targets. nih.gov For instance, studies have shown that substitutions at the 2, 3, and 5-positions of the benzofuran ring can result in compounds with neuroprotective properties, highlighting the potential of these scaffolds in the development of therapies for diseases like Alzheimer's. nih.gov

The development of targeted covalent inhibitors (TCIs) represents another significant area where benzofuran-related structures are being explored. mdpi.com TCIs offer advantages such as improved potency and a longer duration of action compared to non-covalent inhibitors. mdpi.com The design of novel covalent inhibitors often involves the incorporation of reactive groups onto a core scaffold that directs the molecule to its target protein. mdpi.com The inherent reactivity and tunable nature of the benzofuran ring system make it a candidate for the development of such targeted probes.

Furthermore, the fluorescent properties of some benzofuran derivatives make them suitable for use as chemical probes in imaging and sensing applications. The ability to visualize biological processes at the molecular level is crucial for understanding cellular function and disease mechanisms.

Table 2: Applications of Benzofuran Scaffolds in Chemical Biology

| Application Area | Description | Key Findings | Reference |

| Drug Discovery | Use of benzofuran-based chemical libraries for high-throughput screening. | Identification of benzofuran derivatives with neuroprotective, antibacterial, and antifungal activities. | nih.gov |

| Targeted Covalent Inhibitors | Design of benzofuran-containing molecules that can form a covalent bond with a target protein. | Covalent inhibitors can offer improved potency and duration of action. | mdpi.com |

| Chemical Probes | Development of benzofuran derivatives as tools to study biological systems. | Fungal benzofuran natural products are a prolific source of chemical probes. nih.gov | nih.gov |

Potential in Material Science Research (e.g., Semiconductors, Optoelectronics)

The unique electronic properties of π-conjugated systems make them highly attractive for applications in material science, particularly in the fields of organic semiconductors and optoelectronics. researchgate.netresearchgate.net The benzofuran ring, with its fused aromatic system, serves as an excellent building block for the construction of novel organic materials with tailored electronic and photophysical properties. researchgate.net

Benzofuran derivatives have shown promise as components in organic light-emitting diodes (OLEDs). For example, benzofuran-fused phosphole derivatives have been synthesized and demonstrated to have potential as emitters in OLEDs. researchgate.net These materials exhibit thermal stability and high fluorescence quantum yields, which are critical parameters for efficient light emission. researchgate.net The incorporation of the benzofuran unit can influence the electronic structure of the molecule, leading to desirable optical and electrochemical properties. researchgate.net

In the realm of organic field-effect transistors (OFETs), which are key components of flexible and printed electronics, benzofuran-based materials are also being investigated. bohrium.com The introduction of methylthio groups at the β-positions of thiophene (B33073) rings within a larger conjugated system has been shown to be a promising strategy for improving the performance of organic semiconductors. researchgate.net This suggests that the strategic placement of sulfur-containing functional groups, such as the methylthio group in this compound, could be a viable approach to enhance charge carrier mobility in organic electronic devices. researchgate.net

Furthermore, furan-based non-fullerene acceptors are being explored for use in organic solar cells. researchgate.net The position of the furan (B31954) building block within the molecule is critical for both the stability and performance of the photovoltaic device. researchgate.net These findings indicate that furan-based materials, including derivatives of benzofuran, could offer a photostable alternative to the more commonly used thiophene-based materials in organic photovoltaics. researchgate.net

Table 3: Potential Applications of Benzofuran Derivatives in Material Science

| Application | Material Type | Key Properties and Findings | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Benzofuran-fused phospholes | Thermally stable, high fluorescence quantum yields, potential as emitters. | researchgate.net |

| Organic Field-Effect Transistors (OFETs) | π-conjugated polymers and small molecules | Introduction of methylthio groups can improve charge carrier mobility. | researchgate.netbohrium.com |

| Organic Solar Cells | Furan-based non-fullerene acceptors | Backbone planarity, reduced band gap, red-shifted absorption. Position of furan is critical for stability and performance. | researchgate.net |

Future Research Trajectories and Methodological Innovations for 4 Methylthio Benzofuran

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of the benzofuran (B130515) core has evolved significantly, moving towards more efficient and sustainable methods. nih.govacs.org Future efforts for synthesizing 4-(Methylthio)benzofuran will likely focus on adapting these modern techniques to incorporate the 4-methylthio substituent controllably and efficiently.

Advanced Catalytic Strategies: Transition-metal catalysis remains a focal point for constructing the benzofuran ring. nih.gov Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization of an appropriately substituted iodophenol, are powerful methods. nih.govacs.org For this compound, this would involve starting with 2-iodo-4-(methylthio)phenol. Future research could explore one-pot strategies that combine multiple steps, such as the reaction between a salicylaldehyde (B1680747) derivative, an amine, and an alkyne, catalyzed by copper, to build the benzofuran skeleton. nih.govacs.org The development of novel catalyst systems, including bimetallic gold-silver catalysts or nickel-based catalysts, may offer alternative pathways with improved yields and selectivity. nih.govacs.org

Green Chemistry Innovations: A significant trajectory is the integration of green chemistry principles into synthetic protocols. This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES) or aqueous media, which have been successfully employed in general benzofuran synthesis. nih.govacs.orgscielo.org.mx Electrochemical synthesis offers another green alternative, using electricity to drive reactions and avoiding harsh chemical reagents. researchgate.net Research into the electrosynthesis of this compound from precursors like 4-(methylthio)hydroquinone could provide a facial, one-pot, and environmentally friendly route. Furthermore, visible-light-mediated and microwave-assisted syntheses, which can reduce reaction times and energy consumption, are promising areas for exploration. mdpi.comresearchgate.net

Table 1: Potential Emerging Methodologies for this compound Synthesis

| Methodology | Key Features | Potential Starting Materials | References |

|---|---|---|---|

| Palladium/Copper-Catalyzed Cyclization | High efficiency and functional group tolerance. | 2-Iodo-4-(methylthio)phenol and a terminal alkyne. | nih.gov, acs.org |

| One-Pot Copper-Catalyzed Synthesis | Step-economic; combines multiple reactions. | 3-(Methylthio)salicylaldehyde, an amine, and an alkyne. | nih.gov, acs.org |

| Electrochemical Synthesis | Reagent-free, mild conditions, uses electricity. | 4-(Methylthio)hydroquinone and a suitable nucleophile. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. | Conventional reactants under microwave irradiation. | mdpi.com |

| Aqueous Organometallic Catalysis | Minimizes use of organic solvents, uses water-soluble ligands. | Water-soluble precursors in aqueous media. | scielo.org.mx |

Integration of Advanced Spectroscopic and In Situ Characterization Techniques

While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for routine characterization of benzofuran derivatives researchgate.netekb.egnih.gov, future research will benefit from the integration of more advanced and dynamic techniques. For a molecule like this compound, these methods can provide deeper insights into its structure, formation, and reactivity.

Future studies should employ advanced 2D NMR techniques (e.g., HMBC, HSQC, NOESY) for unambiguous assignment of all proton and carbon signals, which is critical for confirming the substitution pattern and for characterizing products from subsequent reactions.

A key area for innovation lies in the use of in situ characterization techniques to monitor synthetic reactions in real-time. Techniques like in situ NMR and IR spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. This approach has been used to identify the catalytically active species in gold-catalyzed benzofuran synthesis. acs.org Applying these methods to the synthesis of this compound would enable precise reaction optimization, identify unstable intermediates, and provide critical data for mechanistic elucidation. This real-time analysis is invaluable for understanding complex catalytic cycles and improving reaction efficiency and selectivity.

Synergistic Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental work has become a powerful paradigm in chemical research. mpg.de For this compound, this approach can accelerate discovery and deepen understanding. Several studies have already demonstrated the power of combining experimental synthesis of benzofurans with computational analysis to probe reaction mechanisms. mdpi.comresearchgate.netacs.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to:

Predict Reactivity and Regioselectivity : Model the electronic structure of precursors to predict the most likely sites of reaction, which is crucial for designing syntheses of specifically substituted benzofurans. researchgate.netacs.org

Elucidate Reaction Mechanisms : Map the potential energy surfaces of proposed reaction pathways, calculate the energies of transition states and intermediates, and explain observed outcomes, such as why a particular solvent favors one product over another. acs.org

Simulate Spectroscopic Properties : Predict NMR and IR spectra to aid in the structural confirmation of newly synthesized compounds. mdpi.com

Explore Molecular Properties : Calculate electronic and photophysical properties to guide the development of this compound-based materials or probes. mdpi.com

Future research will likely see a tighter integration of these approaches, where computational predictions guide experimental design from the outset, creating a rapid and efficient feedback loop for developing new reactions and applications for this compound. mdpi.com

Exploiting the Methylthio Moiety for Directed Chemical Transformations

The methylthio (-SMe) group is not merely a passive substituent; it is an active functional handle that can be exploited for further molecular diversification. Future research on this compound will undoubtedly focus on leveraging this group's unique reactivity.

The Methylthio Group as a Directing Group: The sulfur atom in the methylthio group can coordinate to transition metals, directing C-H functionalization to a nearby position. rsc.org Research has shown that an aryl methyl thioether can effectively direct the ruthenium-catalyzed allylation of the ortho C-H bond. acs.org A promising future direction is to use the methylthio group at the C4 position of the benzofuran ring to direct the selective functionalization of the C5 position. This would provide a powerful tool for synthesizing novel 5-substituted-4-(methylthio)benzofuran derivatives, which are otherwise difficult to access.

The Methylthio Group as a Transformable Handle: The methylthio group can be readily transformed into other functionalities, expanding its synthetic utility.

Oxidation : The sulfur can be oxidized to a sulfoxide (B87167) (-S(O)Me) or a sulfone (-SO₂Me). These groups have different electronic properties and can participate in various reactions. For instance, sulfoxides can be used in Pummerer-type reactions. researchgate.net

Cross-Coupling : The methylthio group can be replaced by other groups, such as alkyl or aryl moieties, using nickel-catalyzed cross-coupling reactions with Grignard reagents. acs.org This allows for late-stage diversification, where the methylthio group is first used as a directing group and then replaced to install a different functionality. researchgate.net

Table 2: Potential Directed Transformations Involving the Methylthio Group

| Transformation Type | Description | Potential Outcome | References |

|---|---|---|---|

| Directed C-H Functionalization | The -SMe group directs a metal catalyst to functionalize the adjacent C5-H bond. | Synthesis of 5-substituted-4-(methylthio)benzofurans. | acs.org, rsc.org |

| Oxidation | Oxidation of the sulfide (B99878) to sulfoxide or sulfone. | Creates new functional handles for subsequent reactions. | researchgate.net |

| Nickel-Catalyzed Cross-Coupling | Replacement of the -SMe group with an alkyl or aryl group from a Grignard reagent. | Late-stage diversification of the benzofuran core. | acs.org |

New Frontiers in Chemical Biology Tool Development

Benzofuran derivatives are well-established as fluorescent scaffolds for developing chemical probes. acs.orgnih.govchemisgroup.us The unique properties of this compound make it an attractive starting point for the next generation of chemical biology tools.

The benzofuran core provides the necessary conjugated system for fluorescence, while the methylthio substituent offers several advantages. chemisgroup.us Its presence can be used to fine-tune the photophysical properties of the fluorophore, such as its emission wavelength and quantum yield. Moreover, the sulfur atom is redox-active and can serve as a reaction site for detecting specific analytes, particularly reactive oxygen or sulfur species. researchgate.net

Future research could focus on developing this compound-based probes for:

Environment-Sensing Probes : Designing molecules whose fluorescence properties (intensity or wavelength) change in response to the polarity or viscosity of their microenvironment. Such probes are valuable for studying cellular membranes or protein dynamics. acs.orguni-konstanz.de

Reactive Species Detection : The methylthio group could be a key element in probes for biologically important molecules like hydrogen polysulfides (H₂Sₙ), where the analyte reacts with the probe to induce a change in fluorescence. researchgate.net

Bioconjugation : The methylthio group can be transformed into a more reactive handle, such as a maleimide (B117702) via a multi-step synthesis, allowing the fluorescent core to be covalently attached to proteins or other biomolecules for imaging studies.

This trajectory positions this compound not just as a synthetic target, but as a functional platform for creating sophisticated tools to probe complex biological systems. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(Methylthio)benzofuran, and what methodological considerations are critical?

The synthesis of this compound derivatives often employs Friedel-Crafts acylation or cyclization reactions. For example, Friedel-Crafts acetylation of thioanisole with acetic anhydride using solid acid catalysts like H-beta can yield 4-(methylthio)acetophenone, a precursor for further functionalization . Reflux conditions (e.g., in methanol with sulfinylbis reagents) are also used to form benzofuran cores, as demonstrated in the synthesis of related benzothiazinone derivatives . Key considerations include catalyst selection (e.g., solid acids for recyclability), solvent polarity, and temperature control to minimize side reactions.

Q. How can researchers characterize this compound structurally and electronically?

Characterization typically involves X-ray crystallography to resolve molecular geometry, complemented by Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H or π-π contacts) . Spectroscopic techniques like NMR (¹H/¹³C) and IR are essential for confirming functional groups. For electronic properties, computational methods such as DFT can predict charge distribution and reactivity sites .

Q. What are the key pharmacological properties of this compound derivatives?

These derivatives exhibit antimicrobial, anti-inflammatory, and potential anti-Alzheimer activities. For instance, bis(methylthio)acrylonitrile analogs demonstrate antimicrobial efficacy via docking studies targeting bacterial enzymes . Structural modifications, such as introducing electron-withdrawing groups, can enhance bioactivity by improving binding affinity to therapeutic targets like cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Yield optimization requires tailored catalyst systems and reaction conditions. For example, H-beta zeolite improves regioselectivity in Friedel-Crafts reactions by reducing coke formation . Solvent-free conditions or microwave-assisted synthesis may enhance reaction efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, particularly for sulfur-containing intermediates prone to oxidation .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity often arise from structural variations (e.g., substituent position) or assay conditions. A systematic approach involves:

- Comparative studies using standardized assays (e.g., MIC for antimicrobial activity).

- Computational docking to validate structure-activity relationships (SAR) against target proteins .

- Meta-analysis of pharmacokinetic data (e.g., LogP, bioavailability) to identify physicochemical drivers of activity .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like β-amyloid or bacterial enzymes . Quantum mechanical methods (e.g., DFT) elucidate electronic effects of substituents, such as methylthio groups enhancing electron density at the benzofuran core . Machine learning models trained on SAR data may prioritize high-potential derivatives for synthesis.

Q. How can derivatives of this compound be designed for selective enzyme inhibition?

Rational design focuses on:

- Introducing substituents (e.g., trifluoromethyl or pyridinyloxy groups) to modulate steric and electronic interactions with enzyme active sites .

- Leveraging X-ray crystallographic data of target enzymes (e.g., COX-2) to guide functional group placement .

- Free-energy perturbation (FEP) calculations to predict binding affinity changes upon structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.